molecular formula C16H19NOS2 B2692466 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207051-88-4

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2692466
CAS RN: 1207051-88-4
M. Wt: 305.45
InChI Key: CRKOEKIRHSQGKG-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide, also known as ITA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound is a member of the thioacetamide family and has been found to exhibit promising anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Organic Electronics and Thin Film Transistors (TFTs)

This compound has been investigated for its potential use in organic electronics. Researchers have synthesized donor–acceptor (D–A) conjugate polymers based on this compound, combined with various electron-donating monomers. For instance, combining it with bithiophene (BT), di(2-thienyl)ethene (TVT), and di(selenophene-2-yl)ethene (SVS) led to interesting properties . These polymers have been studied for their optical band gap, electrochemical behavior, and performance in organic field-effect transistors (OFETs). Notably, the TTDPP-SVS polymer exhibited high hole mobility and an impressive Ion/Ioff ratio, indicating its potential for use in TFTs.

Photophysics and Fluorescence Properties

The compound 3-hydroxy-2-(thiophen-2-yl)chromen-4-one (3-HTC) , which contains a similar thiophene moiety, has been studied for its optical absorption and fluorescence properties. Computational simulations using time-dependent density functional theory (TDDFT) revealed insights into its behavior . While this specific compound is not identical to the one , the shared thiophene core suggests that similar investigations could be relevant.

Synthetic Methodology and Thioether Chemistry

The synthesis of 2-((2-(methylthio)phenyl)ethynyl)thiophene, a related compound, has been explored. This involved the reaction of 2-((2-(methylthio)phenyl)ethynyl)thiophene with iodine and subsequent treatment with sodium thiosulfate . Although not directly related to the compound , understanding synthetic pathways involving thiophenes can inform broader applications.

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c1-12(2)20-15-5-3-13(4-6-15)9-16(18)17-10-14-7-8-19-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKOEKIRHSQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide

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